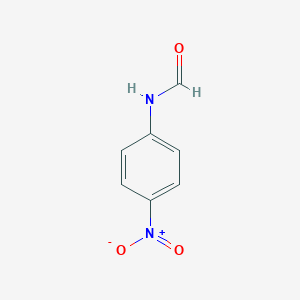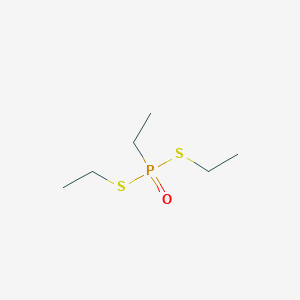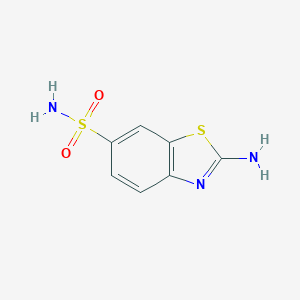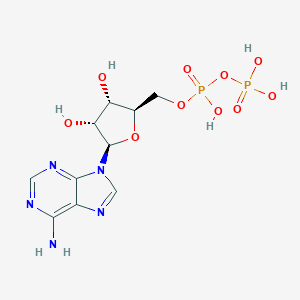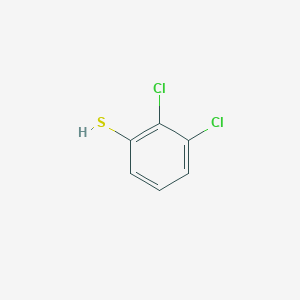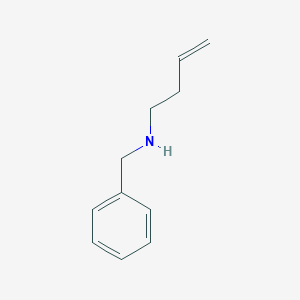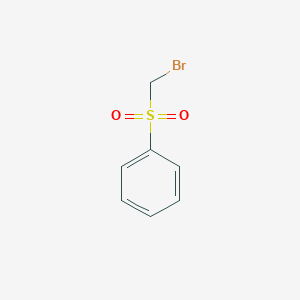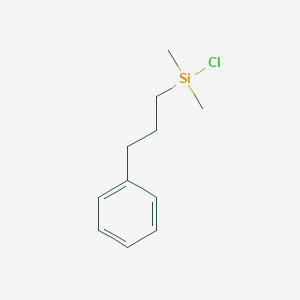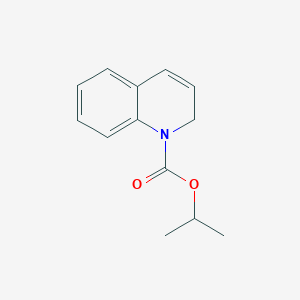
1(2H)-Quinolinecarboxylic acid, isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Quinolinecarboxylic acid, isopropyl ester, also known as quinaldine isopropyl ester, is a chemical compound with the molecular formula C12H13NO2. It is a pale yellow liquid with a characteristic odor and is soluble in organic solvents such as ether, benzene, and chloroform. Quinaldine isopropyl ester is widely used in the chemical industry as an intermediate for the synthesis of various organic compounds. It has also found applications in scientific research due to its unique properties.
作用機序
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA and disrupt the normal functioning of the DNA molecule. This property has been exploited in scientific research to study the interaction of proteins with DNA.
Biochemical and Physiological Effects:
Quinaldine isopropyl ester has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Escherichia coli and Staphylococcus aureus. Quinaldine isopropyl ester has also been found to exhibit cytotoxicity towards cancer cells and has been suggested as a potential anticancer agent.
実験室実験の利点と制限
Quinaldine isopropyl ester has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized from readily available starting materials. It also exhibits unique properties that make it useful in scientific research. However, 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester has some limitations as well. It is a toxic compound and needs to be handled with care. Its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for the study of 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester. One potential direction is to explore its potential as an anticancer agent. Further research is needed to fully understand its mechanism of action and to optimize its cytotoxicity towards cancer cells. Another potential direction is to investigate its potential as a fluorescent probe for studying the interactions of proteins with DNA. Quinaldine isopropyl ester has unique properties that make it a promising candidate for further scientific research.
合成法
Quinaldine isopropyl ester is synthesized by the reaction of isopropyl alcohol with 2-aminobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction yields quinolinecarboxylic acid, which is then esterified with isopropyl alcohol to produce 1(2H)-Quinolinecarboxylic acid, isopropyl ester isopropyl ester.
科学的研究の応用
Quinaldine isopropyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins to DNA. Quinaldine isopropyl ester has also been used as a precursor for the synthesis of various organic compounds such as quinoline derivatives, which have been found to exhibit antimicrobial and anticancer properties.
特性
CAS番号 |
17718-20-6 |
|---|---|
製品名 |
1(2H)-Quinolinecarboxylic acid, isopropyl ester |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
propan-2-yl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-8,10H,9H2,1-2H3 |
InChIキー |
XBPMXUYSYAIPTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
正規SMILES |
CC(C)OC(=O)N1CC=CC2=CC=CC=C21 |
その他のCAS番号 |
17718-20-6 |
同義語 |
1(2H)-Quinolinecarboxylic acid isopropyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



